3-(1,2-Propadienyl)-2-oxazolidinone
Description
Contextual Significance of the 2-Oxazolidinone (B127357) Scaffold in Enabling Stereoselective Transformations
The 2-oxazolidinone ring is a cornerstone of modern asymmetric synthesis, primarily utilized as a chiral auxiliary. orgsyn.orgsigmaaldrich.comwikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The seminal work of Evans demonstrated the power of N-acyl oxazolidinones in controlling the stereoselectivity of various carbon-carbon bond-forming reactions. orgsyn.org
These scaffolds, often derived from readily available amino acids, create a chiral environment that biases the approach of reagents to one face of a reactive intermediate, such as an enolate. orgsyn.org This steric control leads to highly diastereoselective aldol (B89426) additions, alkylations, acylations, and other transformations. orgsyn.orgresearchgate.net The predictability and high efficiency of these reactions have made oxazolidinone auxiliaries indispensable tools for the construction of complex molecules with multiple stereocenters. sigmaaldrich.comresearchgate.net The ability to cleave the auxiliary under mild conditions to reveal the desired chiral product further enhances its synthetic utility. sigmaaldrich.com
| Reaction Type | Stereoselectivity Achieved with Oxazolidinone Auxiliaries |
| Aldol Additions | High diastereoselectivity orgsyn.org |
| Alkylations | Excellent levels of stereoselectivity orgsyn.org |
| Halogenations | Excellent levels of stereoselectivity orgsyn.org |
| Hydroxylations | Excellent levels of stereoselectivity orgsyn.org |
| Acylations | Excellent levels of stereoselectivity orgsyn.org |
| Azide Transfer | Excellent levels of stereoselectivity orgsyn.org |
| Michael Additions | High diastereoselectivity sigmaaldrich.com |
| Cyclopropanations | High diastereoselectivity sigmaaldrich.com |
| Diels-Alder Reactions | High endo/exo selectivity and enantiomeric excess sigmaaldrich.com |
Overview of Allenic Moieties as Versatile Building Blocks and Reactive Intermediates
Allenes, compounds containing two cumulative carbon-carbon double bonds, are prized for their unique geometry and reactivity. researchgate.netnih.gov The central carbon of the allene (B1206475) is sp-hybridized, while the terminal carbons are sp2-hybridized, resulting in a linear arrangement of the carbon backbone with perpendicular π-systems. nih.gov This structure imparts axial chirality to appropriately substituted allenes, making them valuable chiral building blocks in their own right. researchgate.net
The high strain and electron-rich nature of the π-bonds make allenes more reactive than simple alkenes. nih.gov They readily participate in a wide array of transformations, including:
Cycloaddition Reactions: Allenes can act as 2π components in [2+2], [3+2], and [4+2] cycloadditions, providing access to a variety of carbo- and heterocyclic ring systems. nih.govcolab.ws
Radical Additions: The reactivity of allenes towards radicals allows for the formation of complex polycyclic scaffolds. acs.org
Metal-Catalyzed Reactions: Allenes are excellent partners in various transition metal-catalyzed processes, including cross-coupling and cycloisomerization reactions. nih.govresearchgate.net
Nucleophilic and Electrophilic Additions: The π-bonds of allenes can be attacked by both nucleophiles and electrophiles, leading to a diverse range of functionalized products. rsc.org
This diverse reactivity profile makes allenes highly versatile building blocks for the rapid construction of molecular complexity. researchgate.netresearchgate.net
Rationale for Investigating the Synergistic Reactivity and Synthetic Utility of 3-(1,2-Propadienyl)-2-oxazolidinone
The investigation into this compound is driven by the potential for synergistic interplay between its two key functional groups. The chiral 2-oxazolidinone scaffold can be envisioned to exert stereocontrol over reactions involving the adjacent allenyl moiety. This could manifest in several ways:
Diastereoselective Cycloadditions: The chiral environment provided by the oxazolidinone could direct the facial selectivity of cycloaddition reactions on the allenyl π-bonds, leading to the formation of enantiomerically enriched cycloadducts.
Asymmetric Additions: Reactions involving the addition of nucleophiles or electrophiles to the allene could be rendered stereoselective by the influence of the chiral auxiliary.
Control of Axial Chirality: For reactions that generate a new chiral axis in the allene, the oxazolidinone could control the stereochemical outcome.
Furthermore, the oxazolidinone nitrogen atom can influence the electronic properties of the allenyl system, potentially modulating its reactivity in unique ways compared to simple alkyl- or aryl-substituted allenes. The ability to introduce a reactive allenyl group onto a well-established chiral directing group opens up new avenues for asymmetric synthesis.
Scope and Objectives of Academic Research on this compound
Academic research focused on this compound and related structures typically encompasses the following objectives:
Development of Efficient Synthetic Routes: A primary goal is to establish practical and high-yielding methods for the synthesis of 3-(1,2-propadienyl)-2-oxazolidinones, often from readily available starting materials.
Exploration of Reaction Scope: Researchers aim to systematically investigate the reactivity of this compound in a variety of chemical transformations, particularly those where stereocontrol is a key objective. This includes cycloaddition reactions, transition metal-catalyzed functionalizations, and additions of various reagents.
Elucidation of Reaction Mechanisms: A fundamental understanding of the reaction pathways is crucial. This involves computational studies and experimental work to determine the nature of intermediates and transition states, and to rationalize the observed stereochemical outcomes. colab.ws
Application in Target-Oriented Synthesis: A significant objective is to demonstrate the synthetic utility of this compound by applying it as a key building block in the total synthesis of complex and biologically active natural products or other target molecules. nih.gov
The overarching goal is to establish this class of compounds as a valuable tool in the synthetic chemist's arsenal (B13267) for the efficient and stereocontrolled construction of complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h3H,1,4-5H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSZJMQGRCDCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CN1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666055 | |
| Record name | 3-Propadienyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250728-91-7 | |
| Record name | 3-Propadienyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 1,2 Propadienyl 2 Oxazolidinone
Precursor Chemistry and Starting Material Design
Key precursors for these syntheses often include:
Propargylic and Allenic Halides or Sulfonates: These are common electrophiles for the N-alkylation of pre-formed oxazolidinones. Propargyl bromide is a frequently used example. nih.gov
Propargylic Alcohols: These can be transformed into the corresponding halides or activated for cyclization reactions. organic-chemistry.org
Amino Alcohols: These serve as foundational building blocks for constructing the oxazolidinone ring system, often through reactions with phosgene (B1210022) or its equivalents. beilstein-archives.org
(Z)-2-En-4-yn-1-ols: These specialized precursors can undergo intramolecular cyclization and isomerization to form allenyl-substituted oxazoline (B21484) rings, which are structurally related to oxazolidinones. acs.orgnih.gov
N-Unsubstituted or N-Aryl-carbamates: These can react with appropriate three-carbon units, such as epichlorohydrin (B41342), to form the oxazolidinone ring. arkat-usa.org
The design of these starting materials often incorporates stereochemical control, particularly when enantiomerically pure products are desired. For instance, the use of chiral amino alcohols or enantiopure epichlorohydrin can lead to the formation of a specific stereoisomer of the final product. arkat-usa.orgresearchgate.net
Direct Annulation and Cyclization Approaches to the Oxazolidinone Ring System
These methods focus on constructing the oxazolidinone ring with the 1,2-propadienyl group, or a precursor that can be readily converted to it, already incorporated.
N-Alkylation Strategies Utilizing Allenic or Propargylic Precursors
A straightforward approach to 3-substituted oxazolidinones involves the N-alkylation of a pre-formed 2-oxazolidinone (B127357). In the context of synthesizing 3-(1,2-propadienyl)-2-oxazolidinone, this typically involves the use of a propargylic electrophile, which can then be isomerized to the desired allene (B1206475).
The reaction generally proceeds by deprotonating the nitrogen of the oxazolidinone with a suitable base, such as sodium hydride (NaH), to form the corresponding anion. nih.gov This anion then acts as a nucleophile, attacking an electrophilic propargyl species, most commonly a propargyl halide like propargyl bromide. This results in the formation of an N-propargyl-2-oxazolidinone intermediate. nih.govresearchgate.net
| Reactants | Base | Solvent | Product |
| 2-Oxazolidinone, Propargyl Bromide | NaH | THF | N-Propargyl-2-oxazolidinone |
| (4S)-4-Benzyl-2-oxazolidinone, Propiolic Acid/Pivaloyl Chloride | n-BuLi | THF | N-Propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one |
This N-propargylated intermediate is a key precursor that can subsequently undergo isomerization to yield the final this compound.
Transition Metal-Catalyzed Cyclocarbonylation and Related Carbocyclization Methods for Oxazolidinone Formation
Transition metal catalysis offers powerful and efficient pathways to construct the oxazolidinone ring system. organic-chemistry.org Cyclocarbonylation reactions, in particular, have been developed for the synthesis of 2-oxazolidinones from β-aminoalcohols and a source of carbonyl, such as carbon monoxide or a carbonate. researchgate.net Palladium-based catalysts are frequently employed for these transformations. researchgate.net
While direct cyclocarbonylation to form this compound is less commonly reported, related transition metal-catalyzed carbocyclization reactions of propargylic compounds are well-established. For example, silver and gold catalysts can activate the triple bond of propargylic amines or alcohols, facilitating cyclization with a carbon dioxide source to form oxazolidinone derivatives. organic-chemistry.org These reactions often proceed under mild conditions and can exhibit high regio- and stereoselectivity.
| Catalyst System | Substrates | Product Type |
| Binuclear copper(I) complex/TBD | Propargylic amines, CO₂ | Oxazolidinones |
| Silver catalyst | Propargylic amines, CO₂ | Oxazolidinone derivatives |
| Cationic Au(I) complex | N-Boc-protected alkynylamines | Alkylidene 2-oxazolidinones |
These methods highlight the potential for transition metal catalysis to directly assemble the allenyl-substituted oxazolidinone core from appropriately designed acyclic precursors.
Indirect Derivatization from Pre-formed N-Unsubstituted or Modified Oxazolidinones
This strategy involves first synthesizing the core oxazolidinone ring and then introducing the 1,2-propadienyl group in a subsequent step.
Post-functionalization via Electrophilic Introduction of the Propadienyl Unit
This approach is conceptually similar to the N-alkylation strategy discussed earlier. It begins with an N-unsubstituted or a suitably protected 2-oxazolidinone. The nitrogen atom is deprotonated with a base to enhance its nucleophilicity. The resulting anion is then reacted with an electrophilic propargylating agent, such as propargyl bromide or a propargyl sulfonate. nih.gov
This reaction directly installs the propargyl group onto the nitrogen atom of the oxazolidinone ring. The subsequent and crucial step is the isomerization of this propargyl group into the desired 1,2-propadienyl moiety.
Isomerization and Rearrangement of Propargylic Precursors to the Propadienyl System
The conversion of a propargylic group to an allenic system is a key transformation in several synthetic routes to this compound. This isomerization can be promoted under various conditions, often involving a base. acs.orgnih.gov
In the synthesis of related allenyl-oxazoline systems, it has been observed that the isomerization of a propargyl intermediate to the corresponding allene is a critical step. acs.orgnih.gov This process is believed to proceed through a deprotonation-reprotonation sequence. The nature of the substituents on the starting material can significantly influence the feasibility and outcome of this isomerization. acs.org For instance, in the synthesis of 4-allenyl-oxazolines, the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile (B146778) in the presence of a base like DBU leads to cyclization followed by propargyl/allene isomerization. acs.orgnih.gov A similar base-mediated isomerization can be envisioned for N-propargyl-2-oxazolidinones to yield the target this compound.
The propargyl Claisen rearrangement is another powerful method for generating allenes, although it is more commonly applied to the synthesis of allenic aldehydes or ketones from propargyl vinyl ethers. rsc.org Its application to the direct synthesis of this compound would require a specifically designed precursor.
Catalytic Systems and Methodological Advancements in this compound Synthesis
Transition Metal-Mediated Syntheses (e.g., Palladium, Copper, Gold Catalysis)
Transition metals, with their diverse electronic properties and ability to coordinate with unsaturated systems like alkynes and allenes, are central to many synthetic strategies for this compound.
Palladium Catalysis: Palladium catalysts are well-established in forming carbon-nitrogen and carbon-carbon bonds. In the context of oxazolidinone synthesis, palladium(II) catalysis enables tandem reactions, such as the intramolecular aminopalladation of alkynes followed by further insertions, to build the heterocyclic core with high chemo- and stereoselectivity. capes.gov.br One advanced strategy involves a multicomponent reaction where propargylamines, aryl halides, and atmospheric carbon dioxide are coupled in a single operation. nih.gov This palladium-catalyzed process is notable for its atom economy, forming up to four new bonds and providing access to highly functionalized 5-methylene-1,3-oxazolidin-2-ones, which are isomers of the target compound. nih.gov Furthermore, existing 3-allenyloxazolidinones can be functionalized via palladium-catalyzed cross-coupling reactions, demonstrating the versatility of this metal in modifying the allene moiety. nih.gov
Copper Catalysis: Copper catalysts, particularly copper(I) salts, are widely used for the synthesis of nitrogen-containing heterocycles. The copper(I)-catalyzed 1,3-dipolar cycloaddition of azides to terminal alkynes is a cornerstone of click chemistry and provides a reliable method for constructing triazole rings, with the reaction conditions being mild and efficient. nih.gov This principle extends to the synthesis of oxazolidinones. For instance, a copper(I)-catalyzed tandem decarboxylative/carboxylative cyclization has been developed using a propiolic acid, a primary amine, and an aldehyde to generate polysubstituted oxazolidinones in good yields. scilit.com Such multicomponent couplings highlight the ability of copper to mediate complex transformations in a single pot.
Gold Catalysis: Gold catalysis has emerged as a uniquely powerful tool for activating alkynes and allenes toward nucleophilic attack. nih.gov The soft Lewis acidity of gold(I) and gold(III) complexes facilitates a range of cyclization reactions under mild conditions. nih.gov Gold catalysts can promote the intramolecular cyclization of functionalized alkynes or allenes to form the oxazolidinone ring. nih.govnih.gov An important application is the enantioselective intermolecular [2+2] cycloaddition between N-allenyl oxazolidinone and 3-styrylindoles, catalyzed by a chiral gold-phosphine complex. documentsdelivered.com This reaction demonstrates the capacity of gold catalysis to not only facilitate the reaction but also control its stereochemical outcome. documentsdelivered.com
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| PdCl2(dppf) / NaOtBu | Multicomponent Carboxylative Cyclization | Uses atmospheric CO2; forms highly functionalized oxazolidinones stereoselectively. | nih.gov |
| Pd(II) Species | Tandem Aminopalladation/Conjugate Addition | High chemo- and stereoselectivity in forming the oxazolidinone ring from alkynes. | capes.gov.br |
| Cu(I) Salt | Tandem Decarboxylative/Carboxylative Cyclization | Efficient one-pot synthesis of polysubstituted oxazolidinones from three components. | scilit.com |
| Chiral Gold(I)-Phosphine Complex | Enantioselective [2+2] Cycloaddition | Constructs chiral cyclobutane (B1203170) ring systems from N-allenyl oxazolidinone with high enantioselectivity. | documentsdelivered.com |
Organocatalytic Approaches and Enantioselective Synthesis
In parallel to metal-based systems, organocatalysis has gained prominence as a strategy for asymmetric synthesis, avoiding residual heavy metals in the final products. researchgate.net These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. nih.gov
For the synthesis of allene-containing structures, chiral organocatalysts have proven effective. For example, dimethylprolinol can be used in conjunction with CuBr₂ to achieve the enantioselective allenylation of terminal alkynols, producing chiral allenols with high enantiomeric excess. thieme.de These allenols are versatile precursors for other functionalized allenes. Similarly, bifunctional squaramide catalysts, which can act as both a hydrogen bond donor and a Brønsted base, have been successfully employed in asymmetric domino reactions to construct spirooxazolidines with excellent enantioselectivity (up to >99% ee). rsc.org
A notable organocatalytic method for a related structure, 4-allenyl-oxazoline, uses the base DBU to catalyze the reaction of (Z)-2-en-4-yn-1-ols with trichloroacetonitrile. nih.gov The reaction proceeds through a cascade of cyclization and a propargyl/allene isomerization, demonstrating that simple organic bases can mediate the complex rearrangements needed to form the allenyl-heterocycle structure. nih.gov Chiral phosphoric acids have also been identified as powerful catalysts for reactions involving N-allenamides, a class of compounds that includes N-allenyl oxazolidinones. researchgate.net
| Catalyst Type | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Squaramide | Domino N,O-acetalization/Aza-Michael Addition | Constructs spirooxazolidines with two stereocenters in high enantioselectivities. | rsc.org |
| Dimethylprolinol / CuBr2 | Enantioselective Allenylation | Produces chiral allenols, key precursors to other chiral allenes, with high ee. | thieme.de |
| DBU | Cyclization/Isomerization Cascade | Metal-free synthesis of allenyl-oxazolines via propargyl/allene rearrangement. | nih.gov |
| Chiral Phosphoric Acid (CPA) | [2+2] Cycloaddition | Enantioselective assembly of chiral frameworks using N-allenyl amides. | researchgate.net |
Control of Regio- and Stereoselectivity in Synthetic Pathways
The synthesis of a specific isomer of this compound requires precise control over both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of those atoms). The presence of both a chiral center (at C4 and/or C5 of the oxazolidinone) and axial chirality (in the allene) makes this a significant challenge.
Regioselectivity: In reactions forming the allene moiety, such as the allenylation of aldehydes, regioselectivity is critical to avoid the formation of the isomeric propargyl alcohol. Zinc-catalyzed allenylation reactions of N-protected L-α-amino aldehydes, for instance, show high regiochemical control, favoring the desired allenic products that can then be cyclized to 5-allenyl oxazolidinones. acs.org This control is achieved through a kinetically controlled process where the addition of a transient propargyl zinc intermediate to the aldehyde outpaces isomerization. acs.org
Stereoselectivity: Stereocontrol is often achieved by using chiral auxiliaries, chiral catalysts, or by substrate control. The Evans oxazolidinones are a classic example of chiral auxiliaries, where a pre-existing stereocenter on the oxazolidinone ring directs the stereochemical outcome of subsequent reactions, such as alkylations. williams.edu For instance, alkylation of an N-acyl oxazolidinone occurs from the face opposite the bulky substituent at C4, leading to high diastereoselectivity. williams.edu
In cycloaddition reactions, the inherent chirality of the oxazolidinone can direct the approach of the reacting partner. A systematic study of the [4+3] cycloaddition between an oxyallyl stabilized by a chiral oxazolidinone and various furans showed high levels of stereocontrol. nih.gov Density functional theory (DFT) calculations revealed that the observed selectivity arises from stabilizing CH-π interactions in the transition state that favors the formation of one diastereomer over others. nih.gov Similarly, stereocontrolled methods for the ring-opening of oxazolidinone-fused aziridines with alcohols proceed with a high degree of predictability, typically through an Sₙ2-like mechanism that results in an inversion of configuration. nih.govnih.gov
Enantioselective catalysis provides the most elegant solution for establishing stereocenters. The gold-catalyzed [2+2] cycloaddition using chiral phosphine (B1218219) ligands documentsdelivered.com and the squaramide-catalyzed domino reactions rsc.org are prime examples where the catalyst creates a chiral environment that dictates the absolute stereochemistry of the product with high fidelity.
Strategic Applications of 3 1,2 Propadienyl 2 Oxazolidinone in Complex Molecule Synthesis
Role as a Chiral Auxiliary in Asymmetric Synthesis
The primary role of the oxazolidinone moiety in 3-(1,2-propadienyl)-2-oxazolidinone is to serve as a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to control the formation of new stereocenters. researchgate.net Oxazolidinone auxiliaries, often called Evans' auxiliaries, are renowned for their high levels of stereocontrol, predictable outcomes, and the relative ease with which they can be attached and subsequently removed. researchgate.netrsc.org
In the context of this compound, the chiral environment established by the oxazolidinone ring directly influences the facial selectivity of reactions involving the adjacent allene (B1206475). The allene itself, with its orthogonal pi systems, is a highly reactive partner in a variety of transformations, most notably cycloaddition reactions. The chiral auxiliary guides the approach of a reacting partner to one of the two faces of the allene, resulting in the formation of a chiral product with high diastereoselectivity or enantioselectivity.
A key example of this is the enantioselective [2+2] cycloaddition. In a study by Jia and coworkers, N-allenamides, including N-allenyl oxazolidinones, were reacted with cyclic N-sulfonylketimines. researchgate.net This reaction, catalyzed by a chiral Nickel-BOX complex, aims to produce highly substituted, chiral azetidines. The reaction's success hinges on the ability of the chiral catalyst and the inherent chirality of the oxazolidinone to control the stereochemical outcome of the cycloaddition at the proximal C=C double bond of the allene. researchgate.net
Interestingly, the specific structure of the N-allenyl oxazolidinone led to a different outcome. Instead of the expected cycloaddition product, the reaction yielded acrylaldehyde derivatives. This suggests a more complex reaction pathway where the oxazolidinone auxiliary, after influencing the initial steps, is ultimately cleaved. researchgate.net This finding highlights how the interplay between the auxiliary and the reactive allene group can be harnessed for unique synthetic transformations.
Another notable transformation involves the radical-mediated oxidation of related N-allenyl imides. Research has shown that N-allenyl oxazolidinone derivatives can undergo a copper-catalyzed reaction with TEMPO to yield γ-oxidized adducts. nih.gov This demonstrates that the chiral scaffold can direct reactions at a position remote from the ring, further expanding its utility in asymmetric synthesis.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Key Finding | Reference |
| [2+2] Cycloaddition | N-allenyl oxazolidinone, Cyclic N-sulfonylketimine | Ni(ClO4)2, Chiral BOX ligand | Acrylaldehyde derivative | Unexpected ring-opening/fragmentation instead of cycloaddition. | researchgate.net |
| Radical Oxidation | N-allenyl oxazolidinone derivative | Cu(II) Acetate, TEMPO | γ-Aminoxylated adduct | Demonstrates remote functionalization controlled by the auxiliary. | nih.gov |
Building Block for the Construction of Diverse Heterocyclic Compounds
Beyond its role as a transient chiral director, the entire this compound molecule serves as a versatile building block for constructing more complex heterocyclic structures. The reactive allene is a linchpin for cycloaddition and annulation strategies, while the oxazolidinone ring can be retained as part of the final structure or participate in ring-opening or rearrangement cascades.
The N-allenyl amide functionality is a powerful precursor for various nitrogen-containing heterocycles through cycloaddition pathways. While direct syntheses of pyridines, pyrroles, or imidazoles starting specifically from this compound are not extensively documented, the known reactivity of allenes provides a clear blueprint for such transformations.
Pyridines: The synthesis of pyridines can be achieved through transition metal-catalyzed [2+2+2] cycloadditions of diynes with a nitrile source. youtube.com The allene in this compound can act as a two-carbon component in related cycloadditions. For instance, pyridine-N-oxides can react with alkynes in a cope-type rearrangement to yield alkylated pyridines, showcasing a potential pathway for incorporating the allenyl fragment into a pyridine (B92270) ring. youtube.com
Pyrroles: Pyrroles are often synthesized via the condensation of α-aminoketones and dicarbonyl compounds. rsc.org The allenyl group offers a different approach. For example, cascade reactions involving allenyl azides can lead to the formation of cyclopentennelated indoles (a fused pyrrole (B145914) system), demonstrating the utility of allenes in constructing pyrrole rings through complex cyclizations. nih.govnih.gov Gold-catalyzed reactions of α-imino carbenes with enol ethers also provide a modern route to substituted pyrroles. rsc.org
Imidazoles: The synthesis of imidazoles often involves the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. organic-chemistry.org More advanced methods include the base-catalyzed intramolecular hydroamidation of propargylic ureas, which cyclize to form imidazol-2-ones. acs.org The allene functionality could potentially be isomerized or transformed to participate in similar cyclization strategies to access imidazole (B134444) scaffolds.
The creation of fused-ring systems is where this compound displays significant potential. The allene can participate in intramolecular reactions or act as a dienophile in intermolecular cycloadditions to build new rings onto a substrate.
A prominent strategy involves the formation of oxazolidinone-fused aziridines. These structures can be generated from the corresponding alkenes and subsequently undergo stereocontrolled ring-opening with various nucleophiles, providing a pathway to complex, polyfunctionalized molecules. organic-chemistry.orgnih.gov For instance, ring-opening with a fluoride (B91410) anion has been used to create optically active organofluorides, demonstrating the utility of the fused system in generating valuable synthetic intermediates. nih.gov
Furthermore, the [2+2] cycloaddition of N-allenamides with ketimines, as previously mentioned, is a direct method for constructing fused azetidine (B1206935) rings. researchgate.net Although the oxazolidinone derivative itself led to fragmentation, closely related N-allenyl pyrrolidinones successfully yielded the fused four-membered ring products, showcasing the viability of the general strategy. researchgate.net
| Fused System | Synthetic Strategy | Key Intermediate/Reaction | Significance | Reference |
| Fused Azetidines | [2+2] Cycloaddition | Ni-catalyzed reaction of N-allenamide with N-sulfonylketimine | Access to strained, chiral four-membered rings. | researchgate.net |
| Fused Aziridines | Intramolecular Aziridination | Cyclization of an alkene derived from the oxazolidinone scaffold | Precursors for stereocontrolled synthesis of amino ethers and organofluorides. | organic-chemistry.orgnih.gov |
| Fused Indoles | Intramolecular Cascade Cyclization | Thermolysis of 2-(allenyl)phenylazides | Forms cyclopentennelated indoles through complex rearrangements. | nih.gov |
Precursor for Advanced Organic Materials and Functional Molecules (non-biological)
While the primary applications of this compound are in stereocontrolled synthesis, its unique structure suggests potential as a precursor for advanced organic materials. The high reactivity of the allene group, combined with the rigidity and chirality of the oxazolidinone scaffold, makes it an interesting monomer for polymerization or a building block for functional molecules.
The allene functionality can participate in radical or transition-metal-catalyzed polymerization processes. The chirality of the oxazolidinone auxiliary could, in principle, direct the stereochemistry of the polymer backbone, leading to chiral, helical polymers with unique chiroptical properties. Such materials are of interest in fields like chiral recognition, asymmetric catalysis, and nonlinear optics.
Furthermore, the ability to undergo selective transformations, such as the radical γ-oxidation to form conjugated adducts, allows for the synthesis of molecules with extended π-systems. nih.gov These conjugated systems are the fundamental components of organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The oxazolidinone moiety can be used to tune the electronic properties and solubility of these materials.
Integration into Total Synthesis Strategies of Natural Products and Bioactive Analogs (focus on synthetic routes, not biological activity)
The strategic value of this compound is evident in its potential for streamlining the total synthesis of complex natural products. Many biologically active molecules feature intricate stereochemical arrangements and diverse heterocyclic cores, for which this building block is ideally suited. nih.gov
The enantioselective cycloaddition reactions of the N-allenyl group provide a powerful method for rapidly constructing chiral carbocyclic and heterocyclic rings, which are common motifs in natural products. For example, the [2+2] cycloaddition approach to azetidines researchgate.net or the potential for [4+2] and [3+2] cycloadditions offers a direct route to four, six, and five-membered rings with high stereocontrol. These rings can then be elaborated into more complex targets.
The synthesis of the antibiotic elansolid A, for example, involved a key intramolecular Diels-Alder cycloaddition to construct the core tetrahydroindane ring system. nih.gov An N-allenyl oxazolidinone could serve as a dienophile in an analogous intermolecular reaction, where the auxiliary would control the stereochemistry of the newly formed ring junctions.
Similarly, the synthesis of marineosin A involved a spirocyclization to form its unique spiroaminal core. pitt.edu The functional handles installed through reactions of the allenyl group, such as the γ-oxidized products, nih.gov could serve as strategic anchor points for such complex ring-forming events. The ability to generate complex, chiral fragments from a simple starting material makes this compound a valuable tool for convergent synthetic strategies, where complex parts of a molecule are synthesized separately before being joined together.
Mechanistic Elucidation and Computational Studies on 3 1,2 Propadienyl 2 Oxazolidinone
Spectroscopic Probes for Reaction Intermediates and Transition State Insights (e.g., in situ NMR, IR)
The elucidation of reaction mechanisms involving transient species such as those derived from 3-(1,2-propadienyl)-2-oxazolidinone relies heavily on advanced spectroscopic techniques capable of real-time monitoring. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for intercepting and characterizing short-lived intermediates and providing insights into the structure of transition states under actual reaction conditions. wiley.com
In situ NMR spectroscopy allows for the direct observation of catalytically active species and reaction intermediates that may be present only under specific temperatures and pressures. wiley.com For reactions involving N-allenyl oxazolidinones, 1H and 13C NMR can track the disappearance of the allenic protons and carbons and the appearance of new signals corresponding to products or intermediates. For instance, in cycloaddition reactions, changes in the chemical shifts of the allenic system can indicate coordination to a catalyst or the formation of a zwitterionic intermediate. The use of specialized high-pressure NMR tubes enables the study of reactions under non-ambient conditions, which is crucial for many catalytic processes. wiley.com This technique has been successfully applied to understand complex reaction mechanisms, such as distinguishing between different catalytic cycles. wiley.comrsc.org
In situ IR spectroscopy complements NMR by providing information about changes in functional groups and bonding during a reaction. The characteristic stretching frequency of the allene (B1206475) group (typically around 1950 cm-1) and the carbonyl group of the oxazolidinone ring (around 1750 cm-1) serve as sensitive probes. A shift in these frequencies can indicate electronic changes, such as those occurring upon catalyst binding or during the formation of an intermediate. This method is particularly useful for tracking the consumption of the allene and the formation of new carbonyl or C=C double bonds in the product, offering real-time kinetic data.
Kinetic and Thermodynamic Investigations of Key Transformations
Understanding the kinetic and thermodynamic parameters of reactions involving this compound is fundamental to optimizing reaction conditions and elucidating detailed mechanistic pathways. Kinetic studies measure the rate of a reaction and its dependence on factors like concentration, temperature, and catalyst loading, while thermodynamic studies determine the energy changes associated with the reaction, indicating its feasibility and the relative stability of reactants, intermediates, and products. mdpi.comresearchgate.netekb.eg
Kinetic analysis, often performed by monitoring the concentration of reactants and products over time using techniques like HPLC, GC, or in situ spectroscopy, can help establish the reaction order and determine the activation energy (Ea). For example, in a metal-catalyzed hydroarylation of an allenamide, kinetic studies can reveal whether the reaction is zero-order, first-order, or second-order with respect to the substrate, catalyst, or other reagents. nih.gov This information is critical for formulating a rate law that is consistent with a proposed mechanism.
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction are crucial for understanding the energetic landscape of a transformation. researchgate.netekb.eg These values can be determined experimentally through methods like calorimetry or by temperature-dependent equilibrium studies. mdpi.com For instance, in the isomerization of N-propargyl amides to allenamides, thermodynamic data can clarify the relative stability of the two isomers and the position of the equilibrium. nih.gov In complex cascade reactions, understanding the thermodynamics of each step is essential to identify the rate-limiting step and potential thermodynamic sinks that might trap the reaction in an undesired state. nih.gov
| Parameter | Information Provided | Typical Experimental Technique |
|---|---|---|
| Rate Law | Dependence of reaction rate on reactant concentrations. | Initial Rates Method, In situ Spectroscopy (NMR, IR) |
| Activation Energy (Ea) | Minimum energy required for a reaction to occur; insight into the transition state barrier. | Arrhenius Plot (rate vs. temperature studies) |
| Enthalpy of Reaction (ΔH) | Heat absorbed or released during a reaction at constant pressure. | Calorimetry |
| Entropy of Reaction (ΔS) | Change in disorder or randomness during a reaction. | Gibbs Free Energy and Enthalpy measurements |
| Gibbs Free Energy (ΔG) | Spontaneity of a reaction; position of equilibrium. | Equilibrium Constant (Keq) measurements |
Density Functional Theory (DFT) Calculations and Molecular Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for dissecting the complex mechanisms of reactions involving this compound at the molecular level. DFT calculations can map out entire potential energy surfaces, offering a detailed view of reaction pathways that is often inaccessible through experimental means alone. researchgate.netresearchgate.net
Elucidation of Reaction Pathways and Transition State Geometries
DFT calculations are routinely used to explore and compare different plausible reaction pathways. By locating and optimizing the geometries of reactants, intermediates, products, and, most importantly, transition states (TS), a complete energy profile for a reaction can be constructed. ekb.egnih.gov For instance, in a [3+2] cycloaddition reaction involving an allenamide, DFT can distinguish between a concerted, asynchronous pathway and a stepwise pathway involving a zwitterionic intermediate by comparing the activation barriers of the respective transition states. nih.gov
The calculated geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes. For example, in the transition state for an intramolecular hydroarylation, DFT can reveal the precise orientation of the interacting aryl and allenyl groups, the extent of C-C bond formation, and any non-covalent interactions that stabilize the TS. nih.gov These geometric details are crucial for understanding the origins of selectivity. nih.gov
Analysis of Electronic Structure and Reactivity Descriptors
Analysis of the electronic structure of this compound and its reaction partners can predict its reactivity. Reactivity descriptors derived from conceptual DFT, such as chemical hardness, global softness, electrophilicity, and electronegativity, can quantify the molecule's behavior as a nucleophile or electrophile. ekb.eg The π-donating ability of the oxazolidinone nitrogen atom renders the allenic system electron-rich, influencing its regioselectivity in reactions with electrophiles. nih.gov
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the primary orbital interactions that govern a reaction. ekb.eg For example, in a cycloaddition, the symmetry and energy gap of the allenamide's HOMO and the dienophile's LUMO can predict the feasibility and stereochemical outcome of the reaction. Furthermore, Natural Bond Orbital (NBO) or Mulliken population analysis can reveal the charge distribution and spin density at different atoms throughout the reaction, helping to characterize intermediates as radicals, cations, or anions. nih.gov
Prediction of Regio- and Stereoselectivity in Chemical Transformations
A key strength of DFT is its ability to predict and rationalize the regio- and stereoselectivity of chemical reactions. By calculating the activation energies for all possible pathways leading to different isomers, the experimentally observed outcome can often be accurately predicted. For example, in the hydroamination of an allenamide, nucleophilic attack can occur at the central or terminal carbon of the allene. DFT calculations can determine the transition state energies for both possibilities, revealing the energetic preference for one regioisomer over the other. nih.gov
Similarly, stereoselectivity is addressed by modeling the transition states leading to different stereoisomers (e.g., R vs. S, or endo vs. exo). The energy difference between these diastereomeric transition states, often arising from subtle steric or electronic effects, dictates the stereochemical outcome of the reaction. nih.govresearchgate.net
| DFT Application | Mechanistic Insight | Example for Allenamide Chemistry |
|---|---|---|
| Transition State Search | Identifies the energy barrier and structure of the reaction's rate-limiting step. | Locating the TS for a concerted vs. stepwise cycloaddition. |
| Reaction Pathway Mapping | Provides a complete energy profile, comparing alternative mechanisms. | Comparing hydroarylation vs. hydroamination pathways. nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Predicts reactivity based on HOMO-LUMO interactions. | Rationalizing the regioselectivity of electrophilic addition. |
| Charge/Spin Density Analysis | Characterizes the electronic nature of intermediates (e.g., zwitterionic, diradical). | Analyzing the diradical character in a cyclization cascade. nih.govnih.gov |
| Calculation of Diastereomeric TS Energies | Predicts and explains the stereochemical outcome of a reaction. | Determining the energetic preference for endo/exo products in a Diels-Alder reaction. researchgate.net |
Molecular Dynamics Simulations to Understand Conformational Dynamics and Reaction Trajectories
While DFT calculations are excellent for mapping stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the visualization of reaction trajectories. nih.gov
For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in solution and the energetic barriers between them. This conformational information is critical, as the reactivity of the allenamide can be highly dependent on its ground-state geometry. For instance, the dihedral angle between the oxazolidinone ring and the allene plane can influence the accessibility of the π-system to incoming reagents. researchgate.net
In the context of a chemical reaction, MD simulations can be used to sample the trajectory from the transition state region forwards to products and backwards to reactants. This can provide a more complete understanding of the reaction dynamics than a static picture of the minimum energy path. By simulating the behavior of the system as a function of time, MD can help visualize the motions of atoms during bond formation and cleavage. researchgate.net This is particularly valuable in enzymatic or complex catalytic systems where the dynamic behavior of the catalyst and substrate can influence the reaction outcome. nih.govnih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The future synthesis of 3-(1,2-propadienyl)-2-oxazolidinone and its derivatives will likely prioritize sustainability and efficiency. Current methods for constructing oxazolidinone rings often rely on multi-step sequences that may use hazardous reagents. nih.govwikipedia.org Future research will focus on developing catalytic, atom-economical routes. One promising direction involves the use of carbon dioxide as an abundant and non-toxic C1 source. rsc.org For instance, catalytic systems that facilitate the coupling of propargylamines with CO2 could offer a direct and green pathway to the core structure. researchgate.net Research into copper-catalyzed three-component reactions of propargylic alcohols, CO2, and amino alcohols demonstrates the feasibility of such thermodynamically favorable processes. researchgate.net
Furthermore, the synthesis of the allene (B1206475) moiety itself is a target for improvement. Traditional methods can be cumbersome; however, modern approaches, including radical transformations and transition-metal-catalyzed isomerizations of propargylic precursors, present more efficient alternatives. nih.gov The development of microwave-assisted organic synthesis (MAOS) for oxazolidinone formation has already been shown to reduce reaction times and improve yields using less harsh reagents, a methodology that could be adapted for the synthesis of the target compound. nih.govorganic-chemistry.org
Key areas for future synthetic development include:
Catalytic CO2 Fixation: Designing catalysts for the direct carboxylation of N-propargyl-substituted amino alcohols.
Isomerization Strategies: Optimizing conditions for the transition-metal-catalyzed or base-mediated isomerization of a corresponding N-propargyl-2-oxazolidinone precursor.
One-Pot Procedures: Combining ring formation and allene installation into a single, streamlined synthetic operation to minimize waste and purification steps.
Exploration of Unprecedented Reactivity Modes and Transformations for the Allenyl-Oxazolidinone System
The allenyl group is a functionally rich moiety capable of participating in a wide array of chemical transformations. numberanalytics.commdpi.com Its reactivity within the this compound framework is a fertile ground for discovering novel chemical reactions. Allenes can act as electrophiles, nucleophiles, or partners in various cycloaddition reactions, including [2+2], [4+2], and [3+2] annulations. numberanalytics.commagtech.com.cn
The presence of the oxazolidinone nitrogen atom directly attached to the allene system is expected to significantly influence its reactivity. This N-allenyl arrangement can create a polarized system, potentially enhancing its participation in nucleophilic or electrophilic additions. nih.gov Furthermore, the inherent axial chirality of substituted allenes can be exploited in asymmetric synthesis. mdpi.com
Future research will likely explore:
Cycloaddition Reactions: Investigating the participation of the allenyl-oxazolidinone in Diels-Alder ([4+2]), [2+2], and transition-metal-catalyzed higher-order cycloadditions to rapidly construct complex polycyclic heterocyclic scaffolds. mdpi.comnih.govrsc.org
Asymmetric Transformations: Utilizing the chiral oxazolidinone backbone to direct the stereochemical outcome of reactions at the allene, transferring chirality from the existing ring to new stereocenters.
Rearrangement Reactions: Exploring novel rearrangement cascades initiated by the allene, potentially leading to structurally diverse and complex molecular architectures.
A comparative table of potential cycloaddition reactions is presented below.
| Cycloaddition Type | Reaction Partner | Potential Product Scaffold |
| [4+2] (Diels-Alder) | Diene | Fused Cyclohexene-Oxazolidinone |
| [3+2] | Azide, Nitrone | Spirocyclic Triazole/Isoxazolidine-Oxazolidinone |
| [2+2] | Alkene, Alkyne | Fused Cyclobutane (B1203170)/Cyclobutene-Oxazolidinone |
| [2+2+2] | Alkyne, Allene | Fused Polycyclic Systems |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The translation of novel chemical discoveries from the lab to industrial-scale production requires safe, scalable, and reproducible manufacturing processes. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to handle highly reactive intermediates. acs.orgteknoscienze.com The synthesis of the oxazolidinone antibiotic Linezolid has been successfully demonstrated in a seven-step continuous flow process without intermediate purification, highlighting the power of this technology for this class of compounds. nih.gov
Given that the synthesis of allenes can involve highly reactive species like allenyllithium, flow chemistry is particularly well-suited to tame these intermediates, allowing for their generation and use at more practical temperatures than the cryogenic conditions required in batch. acs.org A continuous flow process for this compound could involve pumping starting materials through a series of packed-bed reactors containing immobilized catalysts and reagents, enabling a seamless, multi-step synthesis. rsc.org
Furthermore, automated synthesis platforms, which leverage artificial intelligence and robotics, could accelerate the discovery and optimization of reaction conditions. youtube.com Such systems can rapidly screen numerous variables (catalysts, solvents, temperatures) to identify optimal parameters for the synthesis and subsequent transformations of the allenyl-oxazolidinone system.
Design of Next-Generation Catalytic Systems Utilizing this compound as a Ligand or Precursor
The structure of this compound is ideally suited for its use as a novel ligand in transition-metal catalysis. The molecule possesses multiple potential coordination sites: the oxazolidinone nitrogen, the carbonyl oxygen, and the π-systems of the allene. This suggests its potential as a bidentate or even tridentate ligand. Oxazolidinone-based compounds have already been shown to act as effective ligands in copper-catalyzed reactions. researchgate.net
The combination of a well-established chiral auxiliary (the oxazolidinone) with the unique electronic properties of an allene could lead to a new class of chiral ligands for asymmetric catalysis. For example, coordination of a metal to both the nitrogen and one of the allene's double bonds could create a rigid, well-defined chiral environment, similar to successful PHOX (phosphine-oxazoline) ligands. nih.gov
Future research in this area could involve:
Synthesis of Metal Complexes: Preparing and characterizing complexes of the allenyl-oxazolidinone with various transition metals (e.g., Palladium, Rhodium, Copper, Nickel).
Application in Asymmetric Catalysis: Testing these new complexes as catalysts in a range of enantioselective transformations, such as allylic alkylations, hydrogenations, and cycloadditions.
Use as a Catalyst Precursor: Investigating the transformation of the allenyl-oxazolidinone itself into a more complex catalytic species in situ.
Theoretical Advancements in Predicting and Optimizing Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental design and saving significant laboratory resources. For a molecule like this compound, theoretical studies can offer profound insights into its structure, stability, and reactivity.
Methods like Density Functional Theory (DFT) can be used to model the molecule's geometry, calculate the strain energy of the allenyl group within the heterocyclic system, and map its frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack. nih.govnih.gov Such calculations have been successfully used to explain the regio- and diastereoselectivity observed in the reactions of other azacyclic allenes. nih.gov
Molecular dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations, which have been applied to understand how oxazolidinone antibiotics bind to ribosomes, could be adapted to model the interaction of the allenyl-oxazolidinone ligand with a metal center or its binding to a biological target. nih.govmdpi.comnih.gov These computational analyses can reveal the intricate interplay of structural and energetic factors that govern selectivity. nih.gov
Future theoretical work will be crucial for:
Reaction Mechanism Elucidation: Modeling transition states of potential reactions to determine activation energies and predict the most likely reaction pathways.
Predicting Stereoselectivity: Calculating the energies of different diastereomeric transition states to predict the stereochemical outcome of asymmetric transformations.
Rational Ligand Design: Modifying the structure of the allenyl-oxazolidinone in silico to optimize its electronic and steric properties for a specific catalytic application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(1,2-propadienyl)-2-oxazolidinone, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis of oxazolidinone derivatives typically involves cyclization of substituted carbamates or urea precursors. For example, alkaline ring closure of intermediates like 3-(2-bromoethyl)-2-oxazolidinone has been used for analogous compounds . Reaction parameters such as pH (8–10), temperature (60–80°C), and solvent polarity (e.g., DMF or THF) must be tightly controlled to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodology : Combine ¹H/¹³C NMR to confirm the propadienyl group (characteristic vinyl proton signals at δ 4.8–5.2 ppm and carbon shifts at 90–110 ppm) and the oxazolidinone ring (carbonyl C=O at ~170 ppm). IR spectroscopy should show a strong carbonyl stretch near 1750 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₆H₇NO₂ requires m/z 141.0426) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodology : Oxazolidinones are prone to hydrolysis under acidic/basic conditions. Store the compound in tight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products like oxazolidinone ring-opened amines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate electron density maps and frontier molecular orbitals. The propadienyl group’s electron-deficient sp-hybridized carbons are likely reactive toward nucleophiles like amines or thiols. Validate predictions with experimental kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .
Q. What experimental strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?
- Methodology : Discrepancies may arise from impurity profiles or assay conditions. Perform batch-to-batch purity analysis (HPLC with UV detection at 254 nm) and retest activity in standardized assays (e.g., MIC against S. aureus for antimicrobial studies). Compare results with structurally validated controls like Furazolidone (USP reference standard) .
Q. How does the substitution pattern on the oxazolidinone ring influence intramolecular interactions, as seen in analogs like 3-phenyl-5-(p-toloyloxymethyl)-2-oxazolidinone?
- Methodology : Use X-ray crystallography to analyze bond angles and torsional strain. For example, bulky substituents (e.g., p-toloyloxymethyl) may induce steric hindrance, reducing conformational flexibility. Pair with NMR NOE experiments to study spatial proximity of substituents .
Q. What are the challenges in interpreting mass spectral fragmentation patterns of this compound derivatives?
- Methodology : The propadienyl group’s instability under ESI/MS conditions can lead to ambiguous fragments. Use collision-induced dissociation (CID) at low energy (10–20 eV) to minimize decomposition. Compare fragmentation pathways with stable analogs (e.g., 3-fluorophenyl-oxazolidinone) .
Methodological Notes
- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the propadienyl group .
- Data Validation : Cross-reference spectral data with databases like SDBS (e.g., entry for 3-phenyl-2-oxazolidinone derivatives) .
- Regulatory Compliance : For academic use, ensure compliance with local regulations (e.g., TSCA) when sourcing precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
